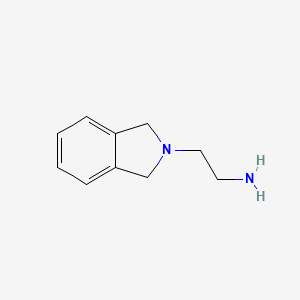

2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-amine

Description

Significance of the Isoindoline (B1297411) Core in Chemical Research

The isoindoline core, a bicyclic heterocyclic system consisting of a fused benzene (B151609) and pyrrolidine (B122466) ring, is a significant scaffold in medicinal chemistry. mdpi.com Its rigid structure provides a well-defined three-dimensional orientation for appended functional groups, which is crucial for specific interactions with biological targets. mdpi.com The isoindoline nucleus is found in a number of natural products and synthetic molecules with a broad spectrum of biological activities. nih.gov

Derivatives of isoindoline have been reported to exhibit a remarkable range of pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor activities. researchgate.netresearchgate.net The versatility of the isoindoline core allows for substitution at various positions, enabling the fine-tuning of its physicochemical and biological properties. This adaptability has made it an attractive starting point for the design of novel therapeutic agents. acs.org

Table 1: Examples of Bioactive Isoindoline-Containing Compounds

| Compound | Biological Activity |

| Pomalidomide | Antineoplastic |

| Lenalidomide | Immunomodulatory, Antineoplastic |

| Mazindol | Anorectic |

| Chlorthalidone | Diuretic |

Role of Ethanamine Moieties in Organic Synthesis

The ethanamine, or ethylamine (B1201723), moiety is a fundamental building block in organic synthesis. wikipedia.org As a primary amine, it is a versatile nucleophile and a base, participating in a wide array of chemical reactions. wikipedia.org The presence of a lone pair of electrons on the nitrogen atom allows it to readily react with electrophiles, forming new carbon-nitrogen bonds. This reactivity is harnessed in the synthesis of a vast number of more complex molecules, including pharmaceuticals and agrochemicals.

In the context of medicinal chemistry, the ethanamine side chain can play a crucial role in the pharmacokinetic and pharmacodynamic properties of a drug. The amine group is often protonated at physiological pH, allowing for the formation of ionic bonds with biological targets such as proteins and nucleic acids. This can significantly contribute to the binding affinity and selectivity of a molecule. Furthermore, the ethanamine moiety can influence a compound's solubility and ability to cross biological membranes.

Historical Development of Research on 2,3-Dihydro-1H-isoindol-2-yl-ethanamine Scaffolds

Historically, research into isoindoline-containing compounds has been extensive, with a significant focus on derivatives such as phthalimides (isoindoline-1,3-diones) and isoindolinones. nih.govnih.gov These compounds have been investigated for a wide range of applications, from their use as synthetic intermediates to their evaluation as biologically active agents. researchgate.net The Gabriel synthesis, a well-established method for preparing primary amines, utilizes the phthalimide (B116566) anion as a key reagent, highlighting the historical importance of this class of isoindoline derivatives in organic synthesis.

The exploration of isoindoline scaffolds directly functionalized with an ethanamine side chain is a more recent development. Early research in this area was often a part of broader investigations into the structure-activity relationships of various heterocyclic compounds. The synthesis of N-substituted isoindoline derivatives has been an area of continuous interest, with various methods being developed to introduce a range of side chains at the nitrogen atom. nih.gov However, specific and in-depth studies focusing solely on 2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-amine have been limited, with much of the knowledge being inferred from studies on analogous structures.

Current Research Trends and Unexplored Avenues for this compound

Current research involving the isoindoline scaffold is highly focused on its application in drug discovery. acs.org Scientists are actively exploring new synthetic methodologies to create diverse libraries of isoindoline derivatives for biological screening. organic-chemistry.org A significant trend is the use of computational methods, such as molecular docking, to design and predict the biological activity of novel isoindoline-based compounds. nih.gov

For this compound specifically, a number of unexplored avenues remain. A primary area for future research is the comprehensive evaluation of its pharmacological profile. Given the biological activities of other isoindoline derivatives, it is plausible that this compound and its analogs could exhibit interesting central nervous system, anti-inflammatory, or anticancer properties.

Another area of potential is in the development of new synthetic methods for the preparation of this compound and its derivatives. The creation of efficient and scalable synthetic routes would facilitate further investigation into its chemical and biological properties. Furthermore, the use of this compound as a ligand in coordination chemistry and catalysis is an area that has yet to be thoroughly explored. The presence of two nitrogen atoms makes it a potential bidentate ligand for a variety of metal ions.

Table 2: Potential Research Areas for this compound

| Research Area | Potential Application |

| Medicinal Chemistry | Development of novel therapeutic agents |

| Organic Synthesis | Use as a versatile building block |

| Materials Science | Synthesis of novel polymers and functional materials |

| Coordination Chemistry | Development of new catalysts and metal complexes |

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-dihydroisoindol-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-5-6-12-7-9-3-1-2-4-10(9)8-12/h1-4H,5-8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COFMOMCDQVHTOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401287718 | |

| Record name | 1,3-Dihydro-2H-isoindole-2-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401287718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61695-06-5 | |

| Record name | 1,3-Dihydro-2H-isoindole-2-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61695-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dihydro-2H-isoindole-2-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401287718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches to 2 2,3 Dihydro 1h Isoindol 2 Yl Ethan 1 Amine

Classical and Established Synthetic Routes to the Isoindoline-Ethanamine Backbone

Traditional synthetic routes remain fundamental in accessing the isoindoline-ethanamine scaffold. These methods, characterized by their reliability, often involve reductive amination or direct alkylation strategies.

Reductive amination, also known as reductive alkylation, is a powerful method for forming carbon-nitrogen bonds. wikipedia.orgnih.gov This process typically involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the target amine. wikipedia.org For the synthesis of 2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-amine, this can be approached in two primary ways: reacting isoindoline (B1297411) with an acetaldehyde (B116499) derivative or reacting a phthalaldehyde derivative with ethylenediamine.

The reaction is versatile, employing various reducing agents. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), each offering different levels of reactivity and selectivity. masterorganicchemistry.com Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is also a prevalent technique. youtube.com The choice of reducing agent and reaction conditions is crucial to selectively reduce the imine intermediate without affecting the carbonyl starting material. masterorganicchemistry.com

Table 1: Common Reducing Agents in Reductive Amination

| Reducing Agent | Typical Conditions | Key Features |

|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 5-6 | Mild; selectively reduces imines in the presence of aldehydes/ketones. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), Acetic Acid | Mild; effective for a wide range of substrates; avoids toxic cyanide byproducts. youtube.com |

| Catalytic Hydrogenation (H₂/Pd/C, H₂/PtO₂) | Ethanol (B145695)/Methanol, H₂ pressure | "Green" method; high atom economy; can sometimes reduce other functional groups. wikipedia.org |

Alkylation represents a direct approach to forming the C-N bond between the isoindoline nitrogen and the ethylamine (B1201723) fragment. This strategy typically involves the nucleophilic attack of the isoindoline secondary amine on a two-carbon electrophile bearing a primary amine or a protected precursor.

A common precursor for this method is N-(2-bromoethyl)phthalimide. Isoindoline can be alkylated with this reagent, followed by a hydrazinolysis step (the Gabriel synthesis) to deprotect the primary amine. This sequence ensures that only mono-alkylation occurs and prevents the formation of secondary or tertiary amine byproducts on the ethanamine side chain. Alternative alkylating agents include 2-haloethylamines (e.g., 2-chloroethylamine), though their use can be complicated by self-reactivity. The reaction is typically carried out in the presence of a non-nucleophilic base, such as potassium carbonate or triethylamine, to neutralize the hydrogen halide formed during the reaction.

Modern and Green Chemistry Approaches in the Synthesis of this compound

Recent advancements in synthetic chemistry have focused on developing more efficient, atom-economical, and environmentally benign methods. rsc.orgrsc.org These modern approaches, including novel catalytic systems and advanced reaction technologies, are applicable to the synthesis of isoindoline derivatives.

Transition metal catalysis has become a cornerstone of modern organic synthesis, offering highly efficient routes to complex molecules. researchgate.net Catalysts based on palladium, rhodium, ruthenium, and iridium have been employed for the synthesis of isoindolinones and related structures, often through C-H activation pathways. researchgate.netrsc.org For instance, ruthenium-catalyzed cyclization of N-substituted benzamides with alkenes can afford isoindolinone derivatives. rsc.org Similarly, palladium-catalyzed C-H carbonylation of benzylamines provides an efficient route to the isoindolinone scaffold. organic-chemistry.org While these examples yield isoindolinones, the underlying principles of metal-catalyzed C-N bond formation and cyclization can be adapted for the synthesis of the isoindoline core structure, which can then be further functionalized. Nickel-catalyzed [2+2+2] cocyclization reactions have also been developed for the asymmetric synthesis of isoindoline derivatives. acs.org

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to rapidly heat reactions, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. uobasrah.edu.iqeurekaselect.com This technology has been successfully applied to the synthesis of various heterocyclic compounds, including isoindolinone and indole (B1671886) derivatives. uobasrah.edu.iqresearchgate.netmdpi.com For example, an efficient and green microwave-assisted method has been developed for synthesizing novel isoindolinone derivatives in water. uobasrah.edu.iqresearchgate.net Such protocols can potentially be adapted to accelerate the classical alkylation or reductive amination steps in the synthesis of this compound.

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. nih.govjst.org.in This technology offers significant advantages in terms of safety, scalability, and process control. jst.org.in Flow chemistry has been used to improve the synthesis of indoline (B122111) derivatives, for instance, by enabling heterogeneous catalytic hydrogenation and N-alkylation in a purpose-built flow reactor, significantly reducing reaction times and the use of hazardous reagents. mtroyal.ca These techniques could be applied to the reduction of an N-(2-aminoethyl)phthalimide precursor or the direct alkylation of isoindoline under optimized, continuous-flow conditions.

Precursor Chemistry and Intermediate Investigations for this compound Synthesis

The synthesis of the target molecule is critically dependent on the availability and purity of key precursors and intermediates. A highly convergent and widely used strategy involves the synthesis and subsequent reduction of N-(2-aminoethyl)phthalimide.

This key intermediate is commonly prepared by reacting phthalic anhydride (B1165640) with ethanolamine (B43304), which typically proceeds by heating the neat mixture to form N-(2-hydroxyethyl)phthalimide. The hydroxyl group is then converted to a better leaving group (e.g., by tosylation or conversion to a halide) and substituted with an azide (B81097), followed by reduction. A more direct route involves the reaction of phthalic anhydride with ethylenediamine, though careful control of stoichiometry is required to favor the formation of the mono-acylated product.

The final and crucial step in this pathway is the reduction of the phthalimide (B116566) moiety of N-(2-aminoethyl)phthalimide to the corresponding isoindoline. This transformation effectively reduces the two carbonyl groups of the imide to methylene (B1212753) (CH₂) groups.

Table 2: Selected Methods for Phthalimide to Isoindoline Reduction

| Reagent(s) | Conditions | Comments |

|---|---|---|

| Lithium Aluminium Hydride (LiAlH₄) | Anhydrous THF or Diethyl Ether, Reflux | A powerful and common reducing agent for amides and imides. mdpi.com |

| Zinc / Acetic Acid | Acetic Acid, Heat | A classical reduction method. |

Utility of α,α′-Dibromo-o-xylene and Primary Amines

A direct and effective method for the synthesis of the isoindoline core of this compound involves the reaction between α,α′-dibromo-o-xylene and a suitable primary amine. In this case, the primary amine of choice is ethanolamine, which provides the N-CH₂CH₂OH fragment.

The fundamental reaction is a double N-alkylation. The nitrogen atom of the primary amine sequentially displaces the two bromide atoms of α,α′-dibromo-o-xylene, leading to the formation of the five-membered isoindoline ring. This cyclization is typically carried out in the presence of a base to neutralize the hydrobromic acid generated during the reaction. The resulting intermediate is 2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-ol. To obtain the final target compound, the terminal hydroxyl group of the ethanol substituent must be converted into a primary amine. This conversion can be achieved through standard functional group interconversion methods, such as conversion to an azide followed by reduction, or through a Gabriel synthesis variation.

Table 1: Reaction Parameters for Isoindoline Synthesis

| Parameter | Details |

|---|---|

| Starting Materials | α,α′-Dibromo-o-xylene, Ethanolamine |

| Key Transformation | Double N-alkylation / Cyclization |

| Intermediate Product | 2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-ol |

| Subsequent Steps | Conversion of hydroxyl group to primary amine |

Phthalic Anhydride Derivatives as Key Precursors

An alternative and widely utilized strategy employs phthalic anhydride and its derivatives as the foundational precursors. wikipedia.orgresearchgate.netrsc.org This approach involves a two-stage process: the formation of an N-substituted phthalimide followed by the reduction of the imide functionality.

The synthesis begins with the condensation of phthalic anhydride with ethanolamine. derpharmachemica.com This reaction, often carried out by heating the reactants together, sometimes in a solvent like glacial acetic acid, proceeds via the formation of a phthalamic acid intermediate which then dehydrates to form 2-(2-hydroxyethyl)isoindoline-1,3-dione. sphinxsai.com Yields for this type of condensation can be quite high, ranging from 62% to over 90%, particularly when using microwave-assisted methods. derpharmachemica.comhilarispublisher.comresearchgate.net

The crucial second stage is the reduction of the phthalimide ring. The two carbonyl groups of the imide are reduced to methylene (CH₂) groups to yield the desired 2,3-dihydro-1H-isoindole (isoindoline) structure. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under high pressure. This reduction step simultaneously converts the phthalimide to an isoindoline and can also reduce other functional groups if not properly controlled. The hydroxyl group of the side chain is typically protected or is unreactive under specific reduction conditions. If the hydroxyl group remains, it requires subsequent conversion to an amine as described in the previous section.

Table 2: Two-Stage Synthesis from Phthalic Anhydride

| Stage | Description | Reagents/Conditions | Product |

|---|---|---|---|

| 1. Imide Formation | Condensation and cyclization | Phthalic anhydride, Ethanolamine, Heat | 2-(2-hydroxyethyl)isoindoline-1,3-dione |

| 2. Reduction | Reduction of imide carbonyls | LiAlH₄ or Catalytic Hydrogenation | 2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-ol |

Stereoselective Synthesis Research for Chiral Analogs of this compound

Research into stereoselective synthesis aims to produce chiral analogs of this compound, which are molecules with specific three-dimensional arrangements. Chiral N-heterocycles like piperidines and tetrahydroisoquinolines are recognized as important structures in drug discovery. nih.govnih.gov Methodologies developed for these related compounds can be conceptually applied to the synthesis of chiral isoindolines.

One major strategy is asymmetric catalysis, where a chiral catalyst guides the reaction to favor the formation of one enantiomer over the other. For instance, asymmetric hydrogenation or transfer hydrogenation of an appropriate prochiral precursor, such as a substituted isoindole, could yield a chiral isoindoline. mdpi.com Copper-catalyzed asymmetric cyclization reactions have also been shown to be effective for creating chiral N-heterocycles. nih.govnih.gov

Another approach involves the use of a chiral pool, starting from readily available enantiopure compounds. For example, optically active N-Boc-α-amino acids can be used as starting materials to prepare chiral diamines, which can then be condensed with precursors like 2-formylbenzoic acids to create complex chiral fused heterocyclic systems with high stereoselectivity. researchgate.net This principle could be adapted by using a chiral amino alcohol instead of ethanolamine in the synthetic routes described previously, which would introduce a stereocenter on the ethylamine side chain.

Comparative Analysis of Synthetic Efficiencies and Research Methodologies

When comparing the synthetic routes to this compound, several factors such as yield, number of steps, and reagent availability come into play.

The phthalic anhydride method is a multi-step process, beginning with imide formation followed by reduction. While this adds to the number of synthetic operations, each step is generally high-yielding and uses readily available, inexpensive starting materials. wikipedia.orgderpharmachemica.comhilarispublisher.com The initial condensation to form the phthalimide is often very efficient. derpharmachemica.comresearchgate.net The subsequent reduction of the robust phthalimide group can be challenging and may require harsh reducing agents like LiAlH₄, which can limit functional group tolerance on the rest of the molecule.

Stereoselective methods are inherently more complex and are tailored for the synthesis of specific chiral analogs rather than the parent achiral compound. While they offer precise control over the stereochemistry of the product, they often involve more expensive chiral catalysts or starting materials and may require extensive optimization of reaction conditions. mdpi.comresearchgate.net

Mechanistic Organic Chemistry of 2 2,3 Dihydro 1h Isoindol 2 Yl Ethan 1 Amine and Its Transformations

Fundamental Reaction Pathways for the Formation of the Isoindoline (B1297411) Ring

Intramolecular cyclization represents a powerful strategy for the construction of the isoindoline framework. These reactions often proceed via the formation of a new carbon-nitrogen bond within a single molecule, leading to the heterocyclic ring system. One prominent example is the intramolecular Diels-Alder reaction, a type of pericyclic reaction. acs.org In this approach, a molecule containing both a diene and a dienophile moiety can undergo a [4+2] cycloaddition to form a bicyclic system, which can then be converted to the desired isoindoline structure. The concerted nature of the Diels-Alder reaction often allows for a high degree of stereocontrol. wikipedia.org

Another significant intramolecular pathway is radical cyclization. For instance, derivatives of o-bromoacetanilide bearing an N-allyl group can undergo radical cyclization to form dihydroindole systems, which are structurally related to isoindolines. scispace.com These reactions are typically initiated by a radical initiator and proceed through a free-radical mechanism, involving the formation of a carbon-centered radical that subsequently attacks an unsaturated bond within the same molecule to forge the new ring. researchgate.net

The Pictet-Spengler reaction provides a further example of an intramolecular cyclization that can lead to isoindoline-related structures. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgnih.gov The key intermediate in this transformation is an electrophilic iminium ion, which is attacked by the electron-rich aromatic ring to complete the cyclization. nrochemistry.com

Nucleophilic substitution reactions are a cornerstone in the synthesis of the isoindoline ring. A classic and widely utilized method is the reaction of α,α'-dibromo-o-xylene with a primary amine. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The primary amine acts as the nucleophile, attacking the electrophilic benzylic carbon of the α,α'-dibromo-o-xylene and displacing a bromide ion. This is followed by a second, intramolecular SN2 reaction where the newly formed secondary amine attacks the other benzylic carbon, displacing the second bromide ion and closing the five-membered isoindoline ring. The transition state for each SN2 step involves a trigonal bipyramidal geometry at the carbon atom undergoing substitution. nih.govfossee.in

The efficiency of this reaction is influenced by several factors, including the nature of the primary amine, the solvent, and the reaction temperature. The use of a base is often necessary to neutralize the hydrobromic acid formed as a byproduct, which would otherwise protonate the amine, rendering it non-nucleophilic.

| Starting Materials | Reaction Type | Key Features of the Mechanism |

| α,α'-Dibromo-o-xylene and a primary amine | Nucleophilic Substitution (SN2) | Stepwise formation of two C-N bonds; involves backside attack by the nucleophilic amine. |

| Molecule with diene and dienophile | Intramolecular Diels-Alder | Concerted [4+2] cycloaddition; high stereospecificity. |

| N-allyl substituted o-bromoacetanilide | Intramolecular Radical Cyclization | Formation of a carbon-centered radical followed by ring closure. |

| β-arylethylamine and an aldehyde/ketone | Pictet-Spengler Reaction | Formation of an iminium ion intermediate followed by electrophilic aromatic substitution. |

Reactivity of the Ethanamine Moiety in Derivatization Studies

The primary amine of the ethanamine side chain in 2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-amine is a key site for a variety of chemical modifications. This functional group's nucleophilicity allows for a range of derivatization reactions, including aminations, amidations, condensations, and cycloadditions.

The primary amine group is readily susceptible to amination and amidation reactions. Amidation, the formation of an amide bond, is a particularly common transformation. This can be achieved by reacting this compound with a carboxylic acid or its activated derivatives, such as acid chlorides or anhydrides. rsc.org The mechanism of amidation with an acid chloride involves the nucleophilic attack of the amine on the carbonyl carbon of the acid chloride, followed by the elimination of a chloride ion. nih.gov When reacting with a carboxylic acid, a coupling agent is often required to activate the carboxylic acid and facilitate the reaction. nih.govresearchgate.net

Direct amination, where the primary amine is further alkylated, can also occur. However, controlling the degree of alkylation to prevent the formation of tertiary or quaternary ammonium (B1175870) salts can be challenging.

| Reactant for Derivatization | Reaction Type | Functional Group Formed | General Mechanism |

| Carboxylic Acid/Acid Chloride | Amidation | Amide | Nucleophilic acyl substitution. |

| Alkyl Halide | Amination (Alkylation) | Secondary/Tertiary Amine | Nucleophilic substitution (SN2). |

The ethanamine moiety can participate in condensation reactions, most notably with aldehydes and ketones, to form Schiff bases (imines). derpharmachemica.comscirp.org This reaction is typically acid-catalyzed and proceeds through a series of reversible steps. nih.gov The initial step is the nucleophilic addition of the primary amine to the carbonyl carbon, forming a carbinolamine intermediate. nih.gov Subsequent dehydration of the carbinolamine, facilitated by the acid catalyst, leads to the formation of the C=N double bond of the imine. orientjchem.orgnih.gov

Furthermore, the primary amine can be a component in cycloaddition reactions. For instance, after condensation with an appropriate aldehyde, the resulting imine can act as a dienophile in a Diels-Alder reaction. mdpi.com More complex cycloadditions, such as the Pictet-Spengler reaction, can also be envisioned where the ethanamine moiety, after conversion to a β-arylethylamine derivative, condenses with an aldehyde to form an iminium ion that subsequently cyclizes. wikipedia.orgnih.gov

| Reactant for Derivatization | Reaction Type | Intermediate/Product | Key Mechanistic Steps |

| Aldehyde/Ketone | Condensation | Schiff Base (Imine) | Nucleophilic addition to carbonyl, formation of carbinolamine, dehydration. |

| Diene (after imine formation) | Diels-Alder Cycloaddition | Cyclohexene derivative | Concerted [4+2] cycloaddition. |

| Aldehyde (with β-aryl modification) | Pictet-Spengler Reaction | Tetrahydro-β-carboline | Imine/iminium ion formation, intramolecular electrophilic aromatic substitution. |

Exploration of Transition States and Intermediates in this compound Reactions

The elucidation of transition states and intermediates is crucial for a deep understanding of the reaction mechanisms involving this compound. In the formation of the isoindoline ring via the SN2 reaction of α,α'-dibromo-o-xylene, the transition state is characterized by a trigonal bipyramidal arrangement of the groups around the central carbon atom, with the incoming nucleophile and the leaving group in apical positions. fossee.in

For intramolecular cyclizations like the Diels-Alder reaction, the transition state is a highly ordered, cyclic arrangement of atoms where the new sigma bonds are partially formed. acs.org The stereochemical outcome of the reaction is determined by the geometry of this transition state.

In the reactions of the ethanamine moiety, several key intermediates can be identified. In Schiff base formation, the carbinolamine is a critical tetrahedral intermediate. nih.gov The Pictet-Spengler reaction proceeds through a highly electrophilic iminium ion intermediate, which is essential for the subsequent ring-closing step. nih.gov The mechanism involves an electrophilic attack on the indole (B1671886) nucleus, which can proceed through a spirocyclic intermediate before rearrangement to the final product. nih.gov Computational studies can provide valuable insights into the energies and geometries of these transient species, helping to rationalize the observed reactivity and selectivity. fossee.in

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

The chemical behavior of this compound is governed by the interplay of kinetic and thermodynamic factors that influence the rates and outcomes of its transformations. The molecule possesses two primary reactive sites: the secondary amine of the isoindole ring and the primary amine of the ethanamine side chain. Reactions involving this compound, particularly N-alkylation, are subject to principles of kinetic and thermodynamic control, where reaction conditions can dictate the final product distribution.

Under kinetic control, the product that is formed fastest will predominate. This is typically the case at lower temperatures where reactions are essentially irreversible. The rate of reaction is determined by the activation energy of the transition state; a lower activation energy barrier leads to a faster reaction. Conversely, under thermodynamic control, the most stable product will be the major product. Higher temperatures often provide sufficient energy for reactions to be reversible, allowing the system to reach equilibrium and favor the product with the lowest Gibbs free energy.

Several factors influence the kinetic and thermodynamic aspects of reactions involving this compound, including steric hindrance, electronic effects, and the nature of the solvent. The isoindoline nitrogen is a secondary amine and is generally more nucleophilic than the primary amine of the ethanamine side chain due to the electron-donating effect of the two alkyl groups attached to it. However, the isoindoline structure also presents greater steric hindrance around the nitrogen atom compared to the more accessible primary amine.

The competition between the N-alkylation of the isoindoline nitrogen and the ethanamine nitrogen is a key consideration. The isoindoline nitrogen, being more nucleophilic, is expected to react faster, making its alkylation product the kinetically favored one. However, the stability of the resulting products will determine the thermodynamically favored outcome. The formation of a quaternary ammonium salt at the isoindoline nitrogen introduces significant steric strain, which could make this product less thermodynamically stable than the product of alkylation at the primary amine.

The electronic properties of the isoindoline ring also play a role. The benzene (B151609) ring fused to the five-membered nitrogen-containing ring can influence the electron density on the nitrogen atom through inductive and resonance effects. Substituents on the benzene ring could further modulate the nucleophilicity of the isoindoline nitrogen, thereby affecting the kinetics of its reactions.

Solvent effects are also critical in determining the reaction pathways. Polar aprotic solvents, for instance, are known to enhance the rates of SN2 reactions, which are common in the N-alkylation of amines. The ability of the solvent to stabilize charged intermediates and transition states can significantly alter the kinetic and thermodynamic landscape of the reactions.

| Reaction Condition | Controlling Factor | Favored Product | Rationale |

|---|---|---|---|

| Low Temperature | Kinetic Control | N-alkylation at the isoindoline nitrogen | The secondary amine of the isoindoline ring is generally more nucleophilic, leading to a lower activation energy and a faster reaction rate. |

| High Temperature | Thermodynamic Control | N-alkylation at the ethanamine nitrogen | The resulting secondary amine from the alkylation of the primary amine is sterically less hindered and potentially more stable than the quaternary ammonium salt formed at the isoindoline nitrogen. |

The following table provides hypothetical comparative data for the N-alkylation of cyclic secondary amines to illustrate the influence of ring size and steric hindrance on reaction rates, which can be extrapolated to understand the reactivity of the isoindoline moiety.

| Cyclic Secondary Amine | Relative Rate of N-Alkylation (Conceptual) | Key Influencing Factor |

|---|---|---|

| Pyrrolidine (B122466) | High | Less steric hindrance and favorable bond angles in the five-membered ring. |

| Piperidine | Moderate | Slightly more steric hindrance compared to pyrrolidine due to the chair conformation of the six-membered ring. |

| Isoindoline | Moderate to Low | The fused benzene ring introduces steric bulk around the nitrogen atom, potentially slowing the reaction rate compared to simpler cyclic amines. |

Theoretical and Computational Investigations of 2 2,3 Dihydro 1h Isoindol 2 Yl Ethan 1 Amine

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-amine at the atomic level. These methods, including Density Functional Theory (DFT), are used to determine the molecule's stable conformations, electronic charge distribution, and reactivity.

The flexibility of the ethanamine side chain attached to the isoindole ring system allows for multiple conformations. Conformational analysis, often performed using methods like the MM2 theoretical calculations, helps identify the most stable arrangements of the atoms in space. researchgate.net For similar bicyclic structures, it has been shown that different conformations, such as eclipsed and staggered, can have varying energy levels. mdpi.com The most stable conformation, or global minimum, represents the most likely structure of the molecule. For instance, in a related diamine cation, the anti-anti-conformation was identified as the global minimum, with other conformations like anti-gauche being at slightly higher energies. mdpi.com Understanding the energetic landscape of these conformations is crucial as it influences the molecule's physical and chemical properties.

The distribution of electron density within the this compound molecule dictates its reactivity. Quantum chemical calculations can map the electrostatic potential (ESP), highlighting electron-rich and electron-deficient regions. nih.gov The nitrogen atoms of the isoindole ring and the primary amine group are expected to be electron-rich, making them susceptible to electrophilic attack. Conversely, the aromatic ring can act as a nucleophile.

Reactivity descriptors derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the molecule's chemical behavior. jmchemsci.comresearchgate.net The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net Additionally, Fukui functions can be used to predict the most likely sites for nucleophilic, electrophilic, and radical attacks within the molecule. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, capturing its conformational flexibility and interactions with its environment, particularly with solvent molecules. researchgate.net These simulations are valuable for understanding how the presence of a solvent, such as water, influences the structure and properties of this compound.

Solvation has a significant impact on the conformational preferences of molecules. MD simulations can model the explicit interactions between the solute and solvent molecules, revealing the formation of solvation shells and hydrogen bonding networks. arxiv.org For amines, the solvation free energy can be influenced by factors such as N-methylation, and these effects can be studied using MD simulations. The study of solvation dynamics is crucial for understanding how the molecule behaves in a biological or chemical system. researchgate.net

Density Functional Theory (DFT) Applications in Understanding Bonding and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. mdpi.com It is widely applied to understand the bonding, reactivity, and spectroscopic properties of compounds like this compound. researchgate.net

DFT calculations can provide detailed information about the molecule's geometry, including bond lengths and angles, with high accuracy. als-journal.com By analyzing the molecular orbitals, one can understand the nature of the chemical bonds within the molecule. The reactivity of the molecule can be further explored by calculating various chemical descriptors, such as hardness, softness, and electrophilicity, which are derived from the HOMO and LUMO energies. jmchemsci.com These parameters help in predicting how the molecule will interact with other chemical species. nih.gov

Computational Prediction of Spectroscopic Signatures for Research Validation

Computational methods are extensively used to predict spectroscopic properties, which can then be compared with experimental data for validation of both the theoretical model and the experimental results. researchgate.net

DFT calculations can accurately predict vibrational frequencies (FT-IR and Raman spectra), as well as nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C NMR). researchgate.netnih.gov The calculated spectra can aid in the assignment of experimental signals and provide a more detailed understanding of the molecular structure. researchgate.net For instance, gauge-including atomic orbital (GIAO) calculations are commonly used to predict NMR chemical shifts. als-journal.com The prediction of UV-Vis absorption spectra using time-dependent DFT (TD-DFT) can also provide insights into the electronic transitions within the molecule. nih.gov

Table 1: Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Parameter |

|---|---|

| ¹H NMR | Chemical Shifts (ppm) |

| ¹³C NMR | Chemical Shifts (ppm) |

| FT-IR | Vibrational Frequencies (cm⁻¹) |

Note: Specific values would require dedicated computational studies.

Modeling of Intermolecular Interactions and Self-Assembly (excluding biological target efficacy)

The study of intermolecular interactions is crucial for understanding how molecules of this compound interact with each other and with other molecules to form larger assemblies. These interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces, govern the self-assembly process. researchgate.netnih.gov

Computational models can be used to explore the thermodynamics and dynamics of self-assembly. nih.gov For example, DFT calculations can quantify the strength of π-stacking interactions between aromatic rings. rsc.org Molecular dynamics simulations can then be used to observe the spontaneous formation of aggregates and to characterize the structure and stability of these assemblies. researchgate.net Understanding these interactions is key to predicting the material properties and behavior of the compound in the solid state and in solution.

Advanced Spectroscopic and Structural Analysis Methodologies in Research on 2 2,3 Dihydro 1h Isoindol 2 Yl Ethan 1 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Elucidation

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For 2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-amine, 1D NMR (¹H and ¹³C) provides initial information on the number and type of chemical environments for protons and carbons. However, a deeper, unambiguous assignment of the molecular skeleton requires advanced 2D NMR techniques. emerypharma.com

Two-dimensional NMR experiments are crucial for establishing the precise connectivity of atoms within the this compound molecule. youtube.comsdsu.edu

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For the target molecule, COSY would reveal a distinct correlation between the two methylene (B1212753) groups of the ethylamine (B1201723) side chain (-CH₂-CH₂-). It would also show couplings between the adjacent methylene protons within the isoindoline (B1297411) ring (C1-H₂ and C3-H₂) and between the aromatic protons on the benzene (B151609) ring.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments map protons to the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.eduyoutube.com This allows for the unambiguous assignment of each carbon atom that bears protons. For instance, the signals for the four distinct methylene groups (two on the side chain, two in the heterocyclic ring) in the ¹H NMR spectrum would be correlated to their corresponding signals in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for piecing together the entire molecular framework by identifying longer-range couplings between protons and carbons (typically over two to three bonds). youtube.comyoutube.com Key HMBC correlations would include those from the N-CH₂ protons of the ethylamine chain to the C1 and C3 carbons of the isoindoline ring, as well as to the quaternary aromatic carbons (C3a and C7a). These correlations are instrumental in confirming the point of attachment between the ethylamine side chain and the nitrogen atom of the isoindoline ring. youtube.com

The following table illustrates the type of data obtained from these NMR experiments for the structural assignment of this compound.

| Atom Position | Expected ¹H Chemical Shift (δ ppm) | Expected ¹³C Chemical Shift (δ ppm) | Key 2D NMR Correlations |

|---|---|---|---|

| C1, C3 (Isoindoline CH₂) | ~4.2 | ~55 | COSY: to each other (if non-equivalent) HSQC: C1-H/C1, C3-H/C3 HMBC: to C3a, C7a |

| C4, C7, C5, C6 (Aromatic CH) | ~7.2-7.3 | ~122-128 | COSY: to adjacent aromatic protons HSQC: C-H/C HMBC: to other aromatic carbons |

| C3a, C7a (Quaternary Ar-C) | - | ~140 | HMBC: from C1-H, C3-H, and aromatic protons |

| N-CH₂ (Side Chain) | ~2.9 | ~53 | COSY: to CH₂-NH₂ HSQC: C-H/C HMBC: to C1, C3, and CH₂-NH₂ |

| CH₂-NH₂ (Side Chain) | ~2.8 | ~40 | COSY: to N-CH₂ HSQC: C-H/C HMBC: to N-CH₂ |

Note: Chemical shifts are estimations and can vary based on solvent and other experimental conditions.

Molecules are not static; they undergo various dynamic processes, such as bond rotations and ring inversions. Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at different temperatures, is a powerful tool for studying these conformational changes. nih.govresearchgate.net

For this compound, two primary fluxional processes can be investigated:

Ring Inversion of the Isoindoline System: The five-membered dihydroisoindole ring is not planar and can exist in various puckered conformations (e.g., envelope or twist forms). At low temperatures, the interconversion between these conformers may become slow enough on the NMR timescale to cause the signals for the methylene protons at C1 and C3 to split into separate, distinct signals. As the temperature is raised, these signals broaden, coalesce, and eventually sharpen into a time-averaged signal. By analyzing the spectra at different temperatures, the energy barrier (ΔG‡) for this ring inversion process can be calculated. nih.govunibas.it

Rotational Barriers: Rotation around the N-CH₂ bond of the ethylamine side chain may also be hindered. This restricted rotation could lead to different populations of rotamers at low temperatures, which might be observable by NMR. DNMR studies would help quantify the energetic barrier to this rotation.

Mass Spectrometry (MS) for Mechanistic Studies and Fragmentation Pathway Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and deducing its structure based on its fragmentation patterns. libretexts.org

In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. ijcap.in This technique provides definitive structural information about the precursor ion and helps to piece together the molecule's structure by confirming the identity of its fragments. mdpi.commdpi.com

For this compound, the molecular ion [M+H]⁺ would be selected as the precursor. Collision-induced dissociation (CID) would likely lead to characteristic fragmentation pathways:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the terminal amine is a common pathway for amines. This would result in the loss of a CH₂NH₂ radical and formation of a stable isoindolinium ion fragment.

Benzylic Cleavage: The bonds at the C1 and C3 positions are benzylic and represent potential cleavage points. A common fragmentation for N-substituted isoindolines involves the cleavage of the C1-N bond followed by a retro-Diels-Alder-type reaction, leading to the formation of a highly stable ortho-quinodimethane-type ion. Another key fragmentation is the cleavage of the ethylamine side chain, resulting in the formation of the [M-CH₂NH₂]⁺ ion. researchgate.net

MS/MS analysis allows for the confirmation of these proposed pathways by isolating each precursor and observing its specific product ions. nih.govresearchgate.net

| Proposed Fragment Ion (m/z) | Structure | Plausible Origin |

|---|---|---|

| 163 | [C₁₀H₁₅N₂]⁺ | Protonated molecular ion [M+H]⁺ |

| 132 | [C₉H₁₀N]⁺ | Loss of CH₂NH₂ from the side chain (alpha-cleavage) |

| 118 | [C₈H₈N]⁺ | Benzylic cleavage leading to the isoindoline cation |

| 117 | [C₈H₇N]⁺• | Loss of a hydrogen atom from the m/z 118 fragment |

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This accuracy allows for the determination of a molecule's elemental formula. nih.gov In the context of synthesizing this compound, HRMS is crucial for confirming the identity of the final product by matching its measured exact mass to the calculated theoretical mass. nih.gov Furthermore, HRMS can be used to monitor the reaction progress and identify transient intermediates or byproducts, providing valuable insight into the reaction mechanism.

X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives

While NMR provides detailed information about a molecule's structure and dynamics in solution, X-ray crystallography offers an unparalleled, precise picture of the molecule's three-dimensional structure in the solid state. nih.gov Although obtaining suitable single crystals of the free amine might be challenging, derivatives such as its hydrochloride or hydrobromide salts are often highly crystalline.

A successful crystallographic analysis would definitively determine:

Molecular Connectivity: Confirming the atomic connections established by NMR. rsc.org

Conformation: Revealing the precise puckering of the isoindoline ring and the torsional angles of the ethylamine side chain as they exist in the crystal lattice. researchgate.net

Bond Lengths and Angles: Providing exact measurements of all bond lengths and angles.

Intermolecular Interactions: Identifying and characterizing non-covalent interactions, such as hydrogen bonds between the amine/ammonium (B1175870) group and counter-ions or neighboring molecules, which dictate the crystal packing.

The data obtained from X-ray crystallography serves as the ultimate benchmark for structural validation and can be used to correlate solid-state structure with physical properties. beilstein-journals.org

| Illustrative Crystallographic Data for a Derivative Salt | |

|---|---|

| Parameter | Example Value/Information |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.1 Å, b = 5.5 Å, c = 18.2 Å, β = 95° |

| Bond Length (C-N)ring | ~1.47 Å |

| Bond Angle (C-N-C)ring | ~110° |

| Ring Conformation | Envelope conformation with C3 out of the plane |

| Hydrogen Bonding | N-H···Cl⁻ interactions observed |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallography experiment.

Vibrational Spectroscopy (IR, Raman) for Probing Functional Group Environments and Bonding Characteristics

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of this compound. americanpharmaceuticalreview.com These methods probe the vibrational modes of molecules, providing a molecular fingerprint that is highly specific to the functional groups present and their chemical environment. americanpharmaceuticalreview.comscirp.org

In the context of this compound, IR and Raman spectra offer detailed insights into the key structural features: the primary amine (-NH2), the tertiary amine within the isoindoline ring, the aliphatic ethyl bridge, and the aromatic benzene ring. The vibrational frequencies of these groups are sensitive to factors like hydrogen bonding, which can be particularly informative for the primary amine group. nih.gov

Key Research Findings from Vibrational Spectroscopy:

Primary Amine Group (-NH2): The primary amine is typically characterized by two N-H stretching bands in the 3300-3500 cm⁻¹ region in the IR spectrum. The symmetric and asymmetric stretches provide definitive evidence of the -NH2 group. Additionally, the N-H scissoring (bending) vibration is expected to appear around 1590-1650 cm⁻¹.

Isoindoline Ring System: The vibrations of the dihydroisoindole moiety contribute significantly to the spectrum. The aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring typically produce a series of bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration of the tertiary amine within the ring is expected in the 1250-1020 cm⁻¹ range.

Aliphatic Linker (-CH2-CH2-): The ethyl bridge will exhibit C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) and CH₂ bending (scissoring) vibrations around 1465 cm⁻¹.

The complementary nature of IR and Raman spectroscopy is advantageous. While N-H and C=O (if present as an impurity) stretches are strong in the IR, C=C aromatic ring vibrations are often strong and well-resolved in the Raman spectrum. pitt.edu

Below is an interactive data table summarizing the expected characteristic vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| Primary Amine (R-NH₂) | N-H Asymmetric Stretch | 3400 - 3500 | Medium |

| Primary Amine (R-NH₂) | N-H Symmetric Stretch | 3300 - 3400 | Medium |

| Primary Amine (R-NH₂) | N-H Scissoring (Bend) | 1590 - 1650 | Medium-Strong |

| Aromatic Ring | C-H Stretch | 3010 - 3100 | Medium-Weak |

| Aromatic Ring | C=C Ring Stretch | 1450 - 1600 | Medium-Strong |

| Aliphatic Chain (-CH₂-) | C-H Asymmetric Stretch | ~2925 | Strong |

| Aliphatic Chain (-CH₂-) | C-H Symmetric Stretch | ~2855 | Strong |

| Aliphatic Chain (-CH₂-) | C-H Scissoring (Bend) | ~1465 | Medium |

| Tertiary Amine (C-N) | C-N Stretch | 1020 - 1250 | Medium |

Note: The exact positions and intensities of the peaks can be influenced by the sample phase (solid, liquid) and solvent used.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. pearson.com It provides valuable information about the conjugated π-electron systems. For this compound, the primary chromophore—the part of the molecule that absorbs UV light—is the benzene ring of the isoindoline system.

The benzene ring exhibits characteristic π → π* electronic transitions. utoronto.ca These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. As the extent of conjugation increases, the energy required for this transition decreases, leading to absorption at longer wavelengths (a bathochromic or red shift). utoronto.ca

Key Research Findings from Electronic Spectroscopy:

π → π Transitions:* The isoindoline moiety is expected to show absorption bands characteristic of a substituted benzene ring. Typically, two main absorption bands are observed: the E2-band (ethylenic band) around 200-220 nm and the B-band (benzenoid band) which is weaker and appears at longer wavelengths, often around 250-270 nm. pharmacyconcepts.in The B-band may show vibrational fine structure, although this is often broadened in solution. utoronto.ca

n → σ Transitions:* The non-bonding electrons (lone pairs) on the two nitrogen atoms can undergo n → σ* transitions. These transitions require higher energy and typically occur in the far-UV region (below 200 nm), often being obscured by the solvent cutoff.

Solvent Effects: The polarity of the solvent can influence the position of the absorption maxima (λmax). Hydrogen bonding solvents can interact with the lone pair electrons on the nitrogen atoms, affecting the energy of the electronic transitions. pharmacyconcepts.in

The following interactive table presents the anticipated electronic transitions and their approximate absorption maxima for the compound.

| Chromophore | Transition Type | Expected λmax (nm) | Typical Molar Absorptivity (ε) |

| Benzene Ring | π → π* (E2-band) | ~210 - 220 | High |

| Benzene Ring | π → π* (B-band) | ~260 - 270 | Low - Medium |

| Amine Groups (N:) | n → σ* | < 200 | Low |

Note: λmax values are approximate and can shift based on solvent and substitution effects.

Chromatographic Techniques for Reaction Monitoring and Purity Assessment in Research

Chromatographic methods are indispensable in the research and synthesis of this compound for both monitoring the progress of a chemical reaction and assessing the purity of the final product. rsc.org

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient technique used for qualitative reaction monitoring. researchgate.net A small aliquot of the reaction mixture is spotted on a TLC plate (e.g., silica (B1680970) gel). As the solvent moves up the plate, the components of the mixture separate based on their polarity. By comparing the spots of the reaction mixture to those of the starting materials, the consumption of reactants and the formation of the product can be visualized, often under UV light. rsc.org This allows for the determination of the optimal reaction time.

Gas Chromatography (GC): GC is a powerful technique for assessing the purity of volatile or semi-volatile compounds. Due to the amine functional groups, derivatization may sometimes be employed to improve peak shape and thermal stability, though direct analysis is often possible. The compound is vaporized and passed through a column, separating it from any residual solvents, starting materials, or by-products. The separated components are then detected, commonly by a Flame Ionization Detector (FID), which provides a quantitative measure of each component's concentration. nih.gov This method is crucial for determining the percentage purity of the synthesized compound and for detecting trace-level impurities. nih.gov

The table below provides an interactive summary of chromatographic techniques applicable to this compound.

| Technique | Primary Application | Principle of Separation | Typical Stationary Phase | Detection Method |

| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Adsorption (Polarity) | Silica Gel or Alumina | UV Lamp (254 nm) |

| Gas Chromatography (GC) | Purity Assessment | Partitioning (Boiling Point/Polarity) | Fused silica capillary column (e.g., DB-5) | Flame Ionization Detector (FID) |

| Column Chromatography | Purification | Adsorption (Polarity) | Silica Gel | Fraction collection followed by TLC/GC analysis |

Role of 2 2,3 Dihydro 1h Isoindol 2 Yl Ethan 1 Amine As a Synthetic Building Block and Scaffold

Incorporation into Complex Molecular Architectures

The isoindoline (B1297411) scaffold is a cornerstone in the synthesis of complex molecular structures, including a variety of biologically active compounds. nih.govresearchgate.netmdpi.com While specific examples detailing the direct incorporation of 2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-amine are not extensively documented in publicly available literature, the synthetic utility of the isoindoline core is well-established. This core is present in several clinically used drugs, highlighting its importance in medicinal chemistry. mdpi.com For instance, derivatives of isoindoline are key components in drugs developed for conditions ranging from multiple myeloma to inflammatory diseases. mdpi.com

Derivatization Strategies for Functional Group Diversification

The presence of two distinct amine functionalities in this compound makes it an ideal candidate for derivatization, enabling the diversification of functional groups and the creation of libraries of novel compounds.

The primary amine of the ethylamine (B1201723) side chain is a particularly attractive site for chemical modification. Its reactivity allows for a wide range of transformations, including acylation, alkylation, sulfonylation, and condensation with aldehydes or ketones to form imines, which can be further reduced to secondary amines. These reactions can be performed under relatively mild conditions, making them suitable for high-throughput synthesis and the generation of combinatorial libraries. nih.govresearchgate.netnih.govemolecules.com

The solid-phase synthesis of peptidomimetics and other small molecule libraries often utilizes amine-functionalized building blocks. nih.govemolecules.com In this context, this compound could be attached to a solid support via its primary amine, allowing for subsequent modifications to the isoindoline ring or the secondary amine within the ring. Alternatively, the isoindoline nitrogen could be the point of attachment to the solid support, leaving the primary amine free for diversification. This approach facilitates the rapid and efficient production of a large number of related compounds, which can then be screened for desired properties.

A representative scheme for the diversification of the primary amine is shown below:

The isoindoline ring system itself offers opportunities for functionalization, further expanding the chemical space accessible from this scaffold. The aromatic portion of the isoindoline ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, to introduce a variety of substituents. These substituents can, in turn, be further modified. For example, a nitro group can be reduced to an amine, which can then be derivatized in numerous ways. mdpi.com

Furthermore, the benzylic positions of the isoindoline ring can also be functionalized. While direct functionalization can be challenging, strategies involving the synthesis of isoindoline precursors with pre-installed functional groups on the aromatic ring are common. mdpi.com These modifications can significantly impact the electronic properties and steric profile of the molecule, influencing its interactions with other molecules. The ability to modify both the ethylamine side chain and the isoindoline ring provides a powerful tool for fine-tuning the properties of the resulting compounds.

Applications in the Development of New Synthetic Reagents and Catalysts (excluding efficacy)

The structural features of this compound suggest its potential use in the development of novel synthetic reagents and organocatalysts. The presence of two nitrogen atoms allows it to act as a bidentate ligand, capable of coordinating to metal centers. Chiral diamines are well-known to be effective ligands in a variety of asymmetric catalytic transformations. researchgate.net While the parent compound is achiral, chiral derivatives could be synthesized and explored as ligands for asymmetric catalysis.

Utilization in Probe Molecules for Fundamental Chemical and Biochemical Research (not clinical or therapeutic)

The isoindoline scaffold is a component of various probe molecules designed for fundamental research. These probes are valuable tools for studying biological processes at the molecular level. For example, affinity-based probes (AfBPs) are used to identify and study the interactions of small molecules with their protein targets. nih.gov An AfBP typically consists of a recognition element, a reactive group for covalent binding, and a tag for detection. The isoindoline moiety can serve as the core recognition element, providing a rigid framework for the presentation of other functional groups. For instance, an affinity-based probe targeting the human adenosine (B11128) A3 receptor incorporates a tricyclic core that is structurally related to the isoindoline scaffold. nih.gov

Furthermore, the isoindoline core can be incorporated into fluorescent probes. mdpi.comnih.govnih.gov The photophysical properties of a fluorophore can be modulated by the attachment of different chemical moieties. The primary amine of this compound provides a convenient point of attachment for a fluorophore, while the isoindoline part of the molecule can be designed to interact with a specific analyte. The binding event can then lead to a change in the fluorescence signal, allowing for the detection and quantification of the analyte. The development of such probes is crucial for understanding the distribution and dynamics of molecules in complex biological systems.

Future Directions and Emerging Research Opportunities for 2 2,3 Dihydro 1h Isoindol 2 Yl Ethan 1 Amine

Development of Sustainable and Atom-Economical Synthetic Pathways

The future of synthesizing 2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-amine and its derivatives is increasingly focused on green chemistry principles. Researchers are exploring methods that are not only efficient but also minimize waste and environmental impact. A significant trend is the development of one-pot, multi-component reactions that build complex molecules from simple starting materials in a single step. For instance, the synthesis of related isoindolin-1-one (B1195906) derivatives has been achieved in water, a green solvent, without the need for a catalyst. This approach offers advantages such as operational simplicity and a cleaner reaction profile.

Another promising area is the use of alternative energy sources to drive reactions. Ultrasonic irradiation has been successfully employed for the synthesis of isoindolin-1-one derivatives, leading to high efficiency and yields in a short amount of time. These methods stand in contrast to traditional syntheses that may require harsh conditions or metal catalysts. The development of such sustainable pathways is crucial for the large-scale and environmentally responsible production of isoindoline (B1297411) compounds.

| Synthetic Strategy | Key Features | Potential Advantages for Isoindoline Synthesis |

| Multi-component Reactions in Water | Catalyst-free, use of an environmentally benign solvent. | Reduced waste, simplified purification, lower environmental impact. |

| Ultrasonic-Assisted Synthesis | Use of ultrasonic irradiation to promote the reaction. | Shorter reaction times, high efficiency, and high yields. |

| Metal-Free Synthesis | Avoidance of transition metal catalysts. | Reduced cost, lower toxicity of final products, and easier purification. |

Integration with Machine Learning and AI for Reaction Prediction and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of synthetic chemistry. These computational tools can analyze vast datasets of chemical reactions to predict the outcomes of new transformations, optimize reaction conditions, and even design novel synthetic routes. For a compound like this compound, AI algorithms could be trained to identify the most efficient and sustainable synthetic pathways from a range of possible starting materials and reagents.

Machine learning models can predict various reaction characteristics, including yield and stereoselectivity, which can significantly reduce the amount of time and resources spent on experimental optimization. By creating a unique "fingerprint" for each molecule based on its structure, these algorithms can learn the complex relationships between reactants and products. This approach has already been used to design and synthesize novel compounds with desired biological activities, and its application to the synthesis of isoindoline derivatives holds great promise for accelerating the discovery of new functional molecules.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The isoindole skeleton and its derivatives are a fertile ground for the discovery of new and unexpected chemical reactions. Researchers are continually exploring the reactivity of these compounds to uncover novel transformations that can be used to build complex molecular architectures. For example, an unprecedented benzilic acid-type rearrangement has been observed during the synthesis of isoindole natural products. Additionally, a palladium-catalyzed reaction between aziridine (B145994) and isocyanide has been developed for the regio- and stereoselective synthesis of isoindoline derivatives, a transformation promoted by intramolecular hydrogen bonds.

The exploration of such novel reactivity is not only of fundamental scientific interest but also opens up new avenues for the synthesis of complex molecules that were previously inaccessible. The unique electronic and steric properties of the isoindoline ring system make it a promising substrate for discovering new catalytic cycles and reaction cascades. Future research in this area will likely focus on leveraging these properties to develop highly selective and efficient methods for the functionalization of the isoindoline core.

| Transformation Type | Description | Significance |

| Benzilic Acid-Type Rearrangement | A ring contraction rearrangement observed in isoindole synthesis. | Provides a novel method for altering the ring structure of isoindole derivatives. |

| 2-Oxonia--sigmatropic Aldol (B89426) Reaction Cascade | A key step in the synthesis of the 8-oxabicyclo[3.2.1]octane unit of an isoindolinone-containing natural product. | Demonstrates the potential for complex cascade reactions involving the isoindole skeleton. |

| Pd-catalyzed Isocyanide Insertion | A reaction involving aziridines to produce isoindoline derivatives with high regio- and stereoselectivity. | Offers a new strategy for the controlled synthesis of substituted isoindolines. |

Advanced Materials Science Applications

The unique photophysical properties of the isoindole core structure suggest potential applications in advanced materials science. Isoindoles have been investigated for their use as dyes and near-infrared fluorophores. For example, Pigment Yellow 139 is a commercially significant pigment based on the 1,3-disubstituted isoindoline structure. The ability to tune the electronic properties of the isoindoline ring through chemical modification could lead to the development of new materials with tailored optical and electronic properties.

Future research in this area could focus on incorporating the this compound moiety into larger polymeric structures or organic frameworks. The primary amine group provides a convenient handle for polymerization or for grafting onto surfaces. Such materials could find applications in areas like organic light-emitting diodes (OLEDs), sensors, or as components of advanced coatings, without focusing on the specific properties or commercial branding of any resulting products.

Cross-Disciplinary Research at the Interface of Organic Chemistry and Other Sciences

The functional groups present in this compound make it an ideal candidate for cross-disciplinary research, particularly in the field of chemical biology. The primary amine can be readily used for bioconjugation, the process of linking a molecule to a biomolecule such as a protein or a nucleic acid. This allows for the development of sophisticated research tools to study biological processes in living systems.

For example, the isoindoline moiety could be attached to a fluorescent dye or an affinity tag, and the resulting conjugate could be used to label and track specific biomolecules within a cell. The phthalimide (B116566) group, which is structurally related to isoindoline, is a known pharmacophore that can interact with biological targets. By exploring the bioconjugation chemistry of this compound, researchers can create new probes and tools to investigate complex biological systems, contributing to a deeper understanding of biology at the molecular level.

Q & A

Q. Q: What are the common synthetic routes for preparing 2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-amine, and what reagents/conditions are critical for optimizing yield?

A: The compound can be synthesized via reductive amination or nucleophilic substitution. A representative pathway involves reacting isoindoline derivatives with nitroethane in the presence of a base (e.g., potassium hydroxide) to form a ketone intermediate, followed by reduction using sodium borohydride or lithium aluminum hydride. Key parameters include temperature control (0–25°C for reduction steps) and anhydrous conditions to prevent side reactions. Purity is typically verified via HPLC (>95%) and NMR .

Structural Characterization

Q. Q: How can X-ray crystallography be employed to resolve the stereochemical configuration of this compound, and what software is recommended for refinement?

A: Single-crystal X-ray diffraction is the gold standard. Data collection requires high-quality crystals grown via slow evaporation (e.g., in dichloromethane/hexane). Structure solution uses direct methods in SHELXD, followed by refinement with SHELXL, which is widely validated for small-molecule crystallography. Hydrogen bonding and torsional angles should be analyzed to confirm the isoindoline ring conformation and amine positioning .

Biological Activity Profiling

Q. Q: What methodologies are used to investigate the compound’s interaction with neurotransmitter receptors, such as 5-HT2A?

A: Radioligand binding assays (using [³H]-ketanserin for 5-HT2A) and functional assays (e.g., calcium flux in HEK293 cells) are standard. Molecular docking studies (AutoDock Vina, Schrödinger Suite) can predict binding poses, with validation via site-directed mutagenesis. Ensure proper controls (e.g., serotonin as a positive control) and triplicate experiments to minimize variability .

Safety and Handling Protocols

Q. Q: What safety precautions are essential when handling this amine derivative in laboratory settings?

A: Although comprehensive toxicological data are limited, follow GHS/CLP guidelines:

- PPE: Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation (P261).

- Waste disposal: Segregate as hazardous organic waste and neutralize with dilute HCl before disposal.

- First aid: Flush eyes/skin with water for 15 minutes; seek medical attention if irritation persists .

Advanced: Resolving Data Contradictions

Q. Q: How should researchers address discrepancies in reported biological activity (e.g., conflicting EC₅₀ values across studies)?

A:

Purity verification: Re-analyze compound purity via HPLC and LC-MS to exclude batch variability.

Assay conditions: Standardize buffer pH, temperature, and cell passage numbers.

Receptor source: Compare results across cell lines (e.g., CHO vs. HEK293) to identify host-specific effects.

Statistical rigor: Apply ANOVA with post-hoc tests (Tukey’s) to assess significance. Document all parameters in supplemental data .

Analytical Method Validation

Q. Q: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

A:

- NMR: ¹H/¹³C NMR in CDCl₃ or DMSO-d₆. Key peaks: δ 2.8–3.1 ppm (CH₂-NH₂), 4.1–4.3 ppm (isoindoline CH₂).

- HPLC: C18 column, 0.1% TFA in H₂O/MeCN gradient (retention time ~8.2 min).

- Mass spec: ESI-MS [M+H]⁺ expected at m/z 189.2. Cross-reference with NIST Chemistry WebBook for spectral validation .

Advanced: Computational Modeling

Q. Q: How can density functional theory (DFT) predict the compound’s reactivity in nucleophilic environments?

A: Use Gaussian16 with B3LYP/6-311+G(d,p) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO). Solvent effects (e.g., ethanol) are modeled via PCM. Compare nucleophilic attack sites (amine group vs. isoindoline ring) using Fukui indices. Validate with experimental kinetic studies .

Stability and Storage

Q. Q: What conditions maximize the compound’s shelf life, and how does degradation impact experimental outcomes?

A: Store at –20°C under argon in amber vials. Degradation products (e.g., oxidized isoindoline) form after >6 months at 4°C, detectable via TLC (Rf shift from 0.5 to 0.7 in ethyl acetate). Pre-experiment NMR is advised to confirm integrity .

Advanced: Mechanistic Studies

Q. Q: What experimental designs elucidate the compound’s mechanism in enzyme inhibition (e.g., monoamine oxidases)?

A:

Kinetic assays: Measure IC₅₀ under varied substrate concentrations (Lineweaver-Burk plots to identify competitive vs. non-competitive inhibition).

Isothermal titration calorimetry (ITC): Quantify binding affinity (Kd) and enthalpy changes.

X-ray co-crystallization: Resolve enzyme-ligand interactions at 1.8–2.2 Å resolution using SHELX .

Cross-Disciplinary Applications

Q. Q: How is this compound utilized in materials science, such as dendrimer synthesis?